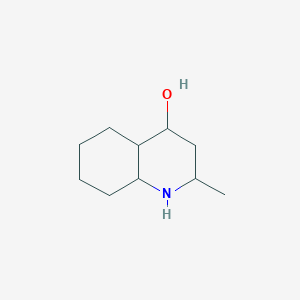
2-Methyldecahydroquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyldecahydroquinolin-4-ol is a heterocyclic organic compound belonging to the quinoline family It is characterized by a decahydroquinoline core structure with a methyl group at the 2-position and a hydroxyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyldecahydroquinolin-4-ol typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 2-methylquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
2-Methylquinoline+H2Pd/Cthis compound
Industrial Production Methods: Industrial production of this compound often employs continuous flow hydrogenation reactors to achieve high yields and purity. The process involves the use of high-pressure hydrogen gas and a robust catalyst system to ensure efficient conversion of the starting material.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyldecahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone derivative.
Reduction: The compound can be further hydrogenated to reduce any remaining unsaturated bonds.
Substitution: The methyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Hydrogen gas (H_2) with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products:
Oxidation: 2-Methyldecahydroquinolin-4-one.
Reduction: Fully saturated decahydroquinoline derivatives.
Substitution: Various 2-substituted decahydroquinolin-4-ol derivatives.
Aplicaciones Científicas De Investigación
2-Methyldecahydroquinolin-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Methyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4-position allows it to form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor functions. The compound’s hydrophobic core facilitates its interaction with lipid membranes, affecting cellular processes.
Comparación Con Compuestos Similares
2-Methylquinoline: The parent compound, which lacks the hydrogenated decahydro structure.
4-Hydroxyquinoline: Similar structure but without the methyl group at the 2-position.
Decahydroquinoline: Lacks both the methyl and hydroxyl groups.
Uniqueness: 2-Methyldecahydroquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a hydroxyl group in the decahydroquinoline framework enhances its reactivity and potential for diverse applications.
Propiedades
Número CAS |
13014-69-2 |
|---|---|
Fórmula molecular |
C10H19NO |
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-4-ol |
InChI |
InChI=1S/C10H19NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h7-12H,2-6H2,1H3 |
Clave InChI |
JPJPPIBIZQCWDH-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C2CCCCC2N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


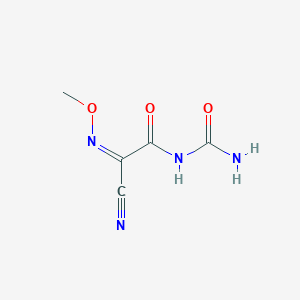
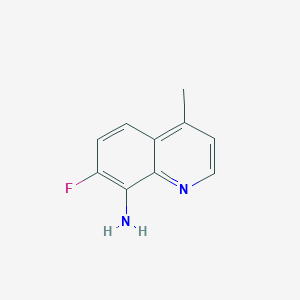
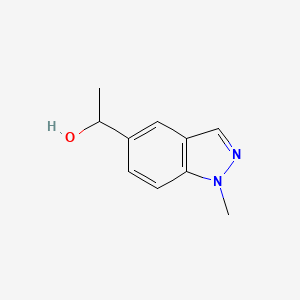

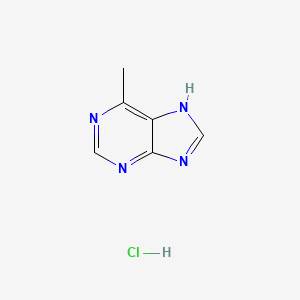
![2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11914412.png)
![4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11914413.png)
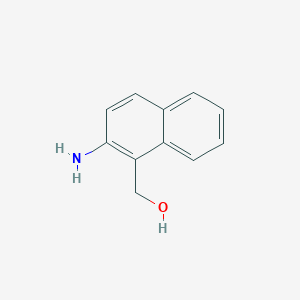

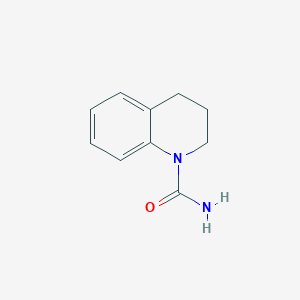
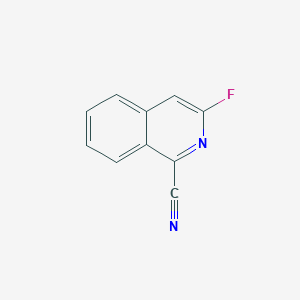
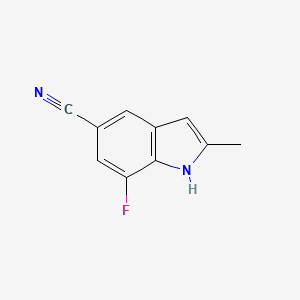
![4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11914444.png)
![2H-Naphtho[2,3-D]imidazole](/img/structure/B11914449.png)
